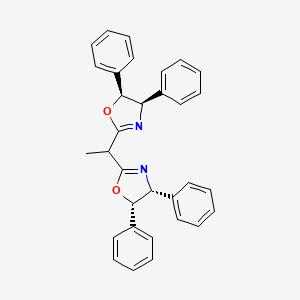
(4R,4'R,5S,5'S)-2,2'-(Ethane-1,1-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4R,4’R,5S,5’S)-2,2’-(Ethane-1,1-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole) is a chiral bis-oxazoline compound. Chiral bis-oxazolines are widely used as ligands in asymmetric synthesis due to their ability to induce chirality in various chemical reactions. These compounds are known for their stability and versatility in forming complexes with transition metals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R,4’R,5S,5’S)-2,2’-(Ethane-1,1-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole) typically involves the following steps:
Formation of Oxazoline Rings: The oxazoline rings are usually formed by the reaction of amino alcohols with carboxylic acids or their derivatives under dehydrating conditions.
Coupling Reaction: The two oxazoline units are then coupled using a suitable linker, such as ethane-1,1-diyl, under conditions that promote the formation of the bis-oxazoline structure.
Industrial Production Methods
Industrial production methods for such compounds often involve optimized reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
(4R,4’R,5S,5’S)-2,2’-(Ethane-1,1-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole) can undergo various chemical reactions, including:
Coordination with Metals: Forms complexes with transition metals, which are used in catalytic processes.
Oxidation and Reduction: Can participate in redox reactions depending on the metal center it is coordinated with.
Substitution Reactions: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Coordination: Typically involves metal salts like copper(II) acetate or palladium(II) chloride.
Oxidation: May involve oxidizing agents like hydrogen peroxide or organic peroxides.
Substitution: Common reagents include halogens, nitrating agents, and sulfonating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, coordination with metals results in metal-bis-oxazoline complexes, while substitution reactions on the phenyl rings yield various substituted derivatives.
Scientific Research Applications
Chemistry
Asymmetric Catalysis: Used as ligands in enantioselective catalytic reactions, such as hydrogenation, hydroformylation, and cyclopropanation.
Coordination Chemistry: Studied for their ability to form stable complexes with various metals.
Biology and Medicine
Drug Development: Potential use in the synthesis of chiral drugs and pharmaceuticals.
Biochemical Studies: Investigated for their interactions with biological molecules and potential therapeutic applications.
Industry
Polymerization Catalysts: Used in the production of polymers with specific chiral properties.
Fine Chemicals: Employed in the synthesis of high-value fine chemicals and intermediates.
Mechanism of Action
The mechanism by which (4R,4’R,5S,5’S)-2,2’-(Ethane-1,1-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole) exerts its effects typically involves:
Coordination to Metal Centers: The oxazoline rings coordinate to metal centers, forming a chiral environment that induces enantioselectivity in catalytic reactions.
Molecular Targets and Pathways: The specific molecular targets and pathways depend on the metal complex and the reaction being catalyzed. For example, in asymmetric hydrogenation, the metal-bis-oxazoline complex facilitates the transfer of hydrogen to the substrate in a chiral manner.
Comparison with Similar Compounds
Similar Compounds
- (4R,4’R)-2,2’-(Ethane-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole)
- (4R,4’R)-2,2’-(Propane-1,1-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole)
- (4R,4’R)-2,2’-(Butane-1,1-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole)
Uniqueness
(4R,4’R,5S,5’S)-2,2’-(Ethane-1,1-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole) is unique due to its specific chiral configuration and the ethane-1,1-diyl linker, which provides a distinct spatial arrangement and electronic environment. This can result in different catalytic properties and selectivity compared to similar compounds with different linkers or chiral configurations.
Biological Activity
The compound (4R,4'R,5S,5'S)-2,2'-(Ethane-1,1-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole) is a synthetic oxazole derivative notable for its potential biological activities. This article explores its chemical properties, synthesis methods, and biological effects based on diverse research findings.
- Chemical Formula : C32H28N2O2
- Molecular Weight : 472.57 g/mol
- CAS Number : 2035480-66-9
- Melting Point : Not explicitly stated in the sources but typically falls within the range of similar compounds.
Synthesis
The synthesis of this compound generally involves the condensation of appropriate precursors to form the oxazole rings. The detailed synthetic pathways can vary but typically include:
- Formation of Dihydrooxazole Rings : Utilizing phenyl-substituted precursors.
- Coupling Reaction : Connecting two oxazole units through an ethane link.
Antimicrobial Activity
Research indicates that derivatives of oxazoles often exhibit significant antimicrobial properties. For instance:
- Fungicidal Activity : Studies have shown that similar compounds display moderate fungicidal activities against various fungal strains .
- Bactericidal Effects : Certain oxazole derivatives have been tested for their effectiveness against gram-positive and gram-negative bacteria, showing promising results in inhibiting bacterial growth.
Anticancer Activity
Recent investigations into oxazole derivatives have highlighted their potential as anticancer agents:
- Mechanism of Action : It is hypothesized that these compounds may induce apoptosis in cancer cells through the activation of specific signaling pathways. In vitro studies have demonstrated cytotoxic effects on various cancer cell lines .
- Case Study : A study focusing on structurally similar compounds indicated a dose-dependent inhibition of cell proliferation in breast and colon cancer cell lines .
Anti-inflammatory Properties
Some studies suggest that oxazole derivatives can modulate inflammatory responses:
- Cytokine Inhibition : Compounds similar to (4R,4'R,5S,5'S)-2,2'-(Ethane-1,1-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole) have been shown to reduce levels of pro-inflammatory cytokines in experimental models .
Research Findings Summary Table
Properties
Molecular Formula |
C32H28N2O2 |
|---|---|
Molecular Weight |
472.6 g/mol |
IUPAC Name |
(4R,5S)-2-[1-[(4R,5S)-4,5-diphenyl-4,5-dihydro-1,3-oxazol-2-yl]ethyl]-4,5-diphenyl-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C32H28N2O2/c1-22(31-33-27(23-14-6-2-7-15-23)29(35-31)25-18-10-4-11-19-25)32-34-28(24-16-8-3-9-17-24)30(36-32)26-20-12-5-13-21-26/h2-22,27-30H,1H3/t27-,28-,29+,30+/m1/s1 |
InChI Key |
DCRXVJKUYDZQJM-XAZDILKDSA-N |
Isomeric SMILES |
CC(C1=N[C@@H]([C@@H](O1)C2=CC=CC=C2)C3=CC=CC=C3)C4=N[C@@H]([C@@H](O4)C5=CC=CC=C5)C6=CC=CC=C6 |
Canonical SMILES |
CC(C1=NC(C(O1)C2=CC=CC=C2)C3=CC=CC=C3)C4=NC(C(O4)C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















